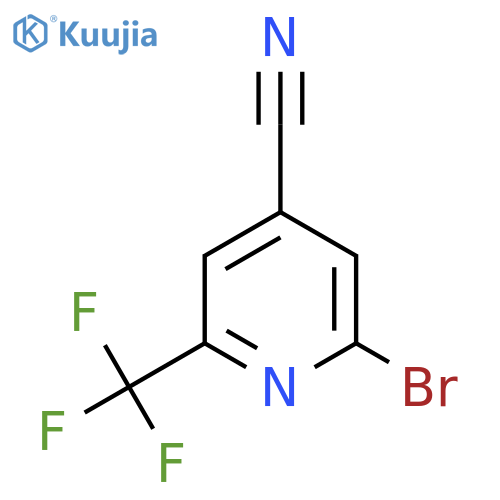

Cas no 1805102-34-4 (2-Bromo-6-(trifluoromethyl)isonicotinonitrile)

1805102-34-4 structure

商品名:2-Bromo-6-(trifluoromethyl)isonicotinonitrile

CAS番号:1805102-34-4

MF:C7H2BrF3N2

メガワット:251.003390789032

CID:4727751

2-Bromo-6-(trifluoromethyl)isonicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-(trifluoromethyl)isonicotinonitrile

- FCH3611865

- AX8330637

-

- インチ: 1S/C7H2BrF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H

- InChIKey: NABOAORUQYLTFI-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C#N)=CC(C(F)(F)F)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 232

- トポロジー分子極性表面積: 36.7

2-Bromo-6-(trifluoromethyl)isonicotinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029013411-250mg |

2-Bromo-6-(trifluoromethyl)isonicotinonitrile |

1805102-34-4 | 95% | 250mg |

$931.00 | 2022-04-01 | |

| Alichem | A029013411-1g |

2-Bromo-6-(trifluoromethyl)isonicotinonitrile |

1805102-34-4 | 95% | 1g |

$3,010.80 | 2022-04-01 |

2-Bromo-6-(trifluoromethyl)isonicotinonitrile 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

1805102-34-4 (2-Bromo-6-(trifluoromethyl)isonicotinonitrile) 関連製品

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量